![molecular formula C16H22BNO5 B13991938 5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[d]oxazole ring substituted with a methoxymethoxy group, a methyl group, and a dioxaborolan-2-yl group. Boronic esters are known for their stability, low toxicity, and high reactivity, making them valuable intermediates in organic synthesis and various applications in chemistry and biology .
Preparation Methods
The synthesis of 5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxymethoxy group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.
Reduction: The benzo[d]oxazole ring can be reduced to form a dihydrobenzo[d]oxazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Boronic esters are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and fluorescent probes.
Medicine: This compound can be used in the design of drug delivery systems, where the boronic ester group can form reversible covalent bonds with biomolecules, allowing for controlled release of therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This property is particularly useful in the development of enzyme inhibitors, where the boronic ester group can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can act as a fluorescent probe by forming complexes with specific ions or molecules, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar compounds to 5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a dioxaborolan-2-yl group and is used in similar applications, such as cross-coupling reactions and enzyme inhibition.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a methoxy group, used in organic synthesis and medicinal chemistry.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is used in the synthesis of pharmaceuticals and advanced materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H22BNO5 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H22BNO5/c1-10-18-12-8-13(20-9-19-6)11(7-14(12)21-10)17-22-15(2,3)16(4,5)23-17/h7-8H,9H2,1-6H3 |
InChI Key |
SHUUGRVOADJZDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)N=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
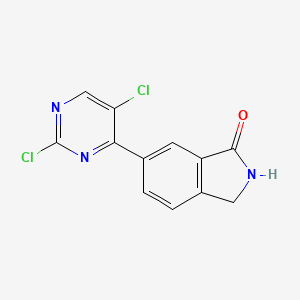
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

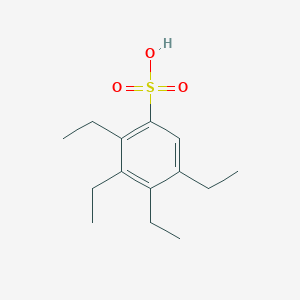
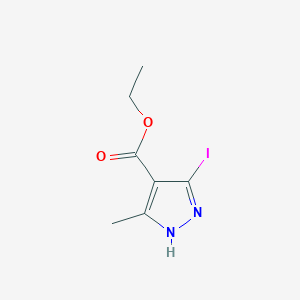
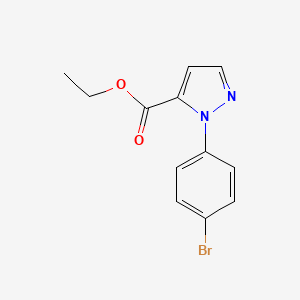

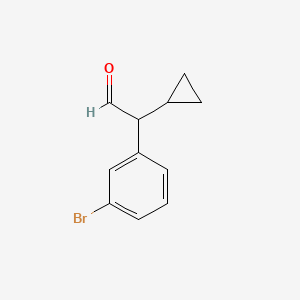
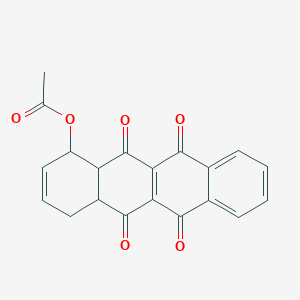
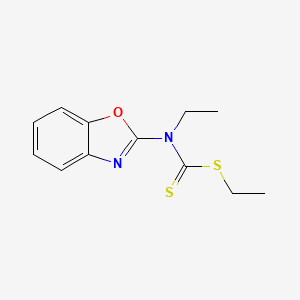

![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
